2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole
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Overview
Description
2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-nitro-1-(4-nitrophenyl)propane with benzimidazole in the presence of a sulfanylating agent. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting replication and transcription processes. It also interacts with proteins, potentially inhibiting enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-nitro-1H-benzimidazol-2-yl) phenol
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole
Uniqueness
What sets 2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole apart is its unique combination of nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from drug development to material science .
Properties
CAS No. |
189057-00-9 |
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Molecular Formula |
C17H16N4O4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[2-nitro-1-(4-nitrophenyl)propyl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H16N4O4S/c1-11(20(22)23)17(12-6-8-13(9-7-12)21(24)25)26-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,11,17H,10H2,1H3,(H,18,19) |
InChI Key |
QDDPFRNGTJJXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)[N+](=O)[O-])SCC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
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